N~2~-(2-fluorophenyl)-N-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N~2~-(2-fluorophenyl)-N-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorophenyl group, a methoxypropyl group, and a methylsulfonyl group attached to a glycinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-fluorophenyl)-N-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Glycinamide Backbone: This can be achieved through the reaction of glycine with appropriate amines under controlled conditions.
Introduction of the Fluorophenyl Group: This step involves the use of fluorinated aromatic compounds and suitable coupling reagents.
Attachment of the Methoxypropyl Group: This can be done through alkylation reactions using methoxypropyl halides.
Incorporation of the Methylsulfonyl Group: This step involves sulfonylation reactions using methylsulfonyl chloride or similar reagents.
Industrial Production Methods
Industrial production of N2-(2-fluorophenyl)-N-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-fluorophenyl)-N-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N~2~-(2-fluorophenyl)-N-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N2-(2-fluorophenyl)-N-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites or allosteric sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Pathway Modulation: The compound may affect various cellular pathways, leading to changes in gene expression, protein activity, and cellular functions.
Comparison with Similar Compounds
N~2~-(2-fluorophenyl)-N-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N~2~-(2-chlorophenyl)-N-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide: Similar structure but with a chlorine atom instead of fluorine.
N~2~-(2-fluorophenyl)-N-(3-ethoxypropyl)-N~2~-(methylsulfonyl)glycinamide: Similar structure but with an ethoxy group instead of a methoxy group.
N~2~-(2-fluorophenyl)-N-(3-methoxypropyl)-N~2~-(ethylsulfonyl)glycinamide: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Properties
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O4S/c1-20-9-5-8-15-13(17)10-16(21(2,18)19)12-7-4-3-6-11(12)14/h3-4,6-7H,5,8-10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUCNKJBXAVGRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=CC=CC=C1F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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